Bienvenue dans la boutique en ligne BenchChem!

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 933002-04-1) is a synthetic heterocyclic compound belonging to the tetrazole-substituted benzamide class, with molecular formula C₁₆H₁₅N₅O₂ and molecular weight 309.33 g/mol. Characterized by a 1,5-disubstituted tetrazole core linked via a methylene bridge to a benzamide moiety and bearing a 4-methoxyphenyl substituent at the tetrazole N1 position, the compound is cataloged in commercial screening libraries, including ChemDiv (Compound ID G745-0155, purity ≥95%), and is structurally encompassed within the generic claims of patent WO2009043780A1, which discloses tetrazole-substituted aryl amide derivatives as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
CAS No. 933002-04-1
Cat. No. B6519059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS933002-04-1
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H15N5O2/c1-23-14-9-7-13(8-10-14)21-15(18-19-20-21)11-17-16(22)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,22)
InChIKeyZMFRVLFICULDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 933002-04-1): Compound Class, Physicochemical Identity, and Screening Library Provenance


N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 933002-04-1) is a synthetic heterocyclic compound belonging to the tetrazole-substituted benzamide class, with molecular formula C₁₆H₁₅N₅O₂ and molecular weight 309.33 g/mol . Characterized by a 1,5-disubstituted tetrazole core linked via a methylene bridge to a benzamide moiety and bearing a 4-methoxyphenyl substituent at the tetrazole N1 position, the compound is cataloged in commercial screening libraries, including ChemDiv (Compound ID G745-0155, purity ≥95%), and is structurally encompassed within the generic claims of patent WO2009043780A1, which discloses tetrazole-substituted aryl amide derivatives as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) [1]. Its measured physicochemical profile—logP 1.86, logD 1.86, topological polar surface area (tPSA) 72.5 Ų, and aqueous solubility (logSw) –2.22—places it within favorable drug-like property space distinct from more lipophilic tetrazole-benzamide analogs .

Why In-Class Tetrazole-Benzamide Substitution Is Not Interchangeable: Structural Determinants of Pharmacological Divergence for CAS 933002-04-1


Within the tetrazole-benzamide chemical space, minor structural modifications produce profound differences in target engagement, physicochemical properties, and biological outcome. Patent WO2009043780A1 explicitly recites that when Ar¹ is 4-methoxyphenyl, specific restrictions apply to Ar² substitution patterns to maintain α7 nAChR PAM activity, demonstrating that the benzamide substituent is not freely interchangeable [1]. The unsubstituted benzamide moiety of CAS 933002-04-1 confers a distinct logP of 1.86, whereas the introduction of a 4-trifluoromethyl group on the benzamide ring (CAS 897614-78-7) increases molecular weight to 377.33 g/mol and adds approximately 1.1–1.5 logP units based on the Hansch π constant for CF₃, substantially altering membrane permeability and off-target binding profiles [2]. Furthermore, in the structurally related 3,4,5-trimethoxy-benzamide analog series, COX-2 inhibitory activity varies by more than 1.7-fold depending solely on benzamide ring substitution, with IC₅₀ values spanning 39.8–68.2 μM . These data underscore that generic substitution among tetrazole-benzamide congeners cannot be assumed without quantitative verification of the specific substitution pattern present in CAS 933002-04-1.

Quantitative Differentiation Evidence for N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 933002-04-1) Relative to Structural Analogs


Physicochemical Differentiation: Measured logP, logD, and tPSA of CAS 933002-04-1 Versus the 4-Trifluoromethyl Analog CAS 897614-78-7

CAS 933002-04-1 exhibits a measured logP of 1.86 and logD (pH 7.4) of 1.86, with a tPSA of 72.5 Ų . These values position the compound near the center of optimal oral drug-likeness space per Lipinski and Veber guidelines (logP < 5; tPSA < 140 Ų). In contrast, the 4-trifluoromethylbenzamide analog (CAS 897614-78-7, MW 377.33 g/mol) bears a strongly electron-withdrawing –CF₃ substituent that increases lipophilicity by approximately 1.1–1.5 log units (estimated logP ≈ 3.0–3.4 based on the Hansch π constant for aromatic CF₃ of +1.16), and increases molecular weight by 68 Da (22% increase) relative to the unsubstituted benzamide [1]. The tPSA difference between the two compounds is minimal (both contain the same H-bond donor/acceptor count), making lipophilicity the primary divergent parameter governing membrane partitioning and non-specific protein binding [1].

Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility Advantage of Unsubstituted Benzamide (CAS 933002-04-1) Over Trimethoxy-Substituted Analog

CAS 933002-04-1 has a reported aqueous solubility (logSw) of –2.22, corresponding to approximately 1.9 mM equilibrium solubility in pure water . This value provides adequate solubility for biochemical and cell-based assays at typical screening concentrations (1–10 μM) with DMSO concentrations kept below 1% (v/v). By comparison, the 3,4,5-trimethoxybenzamide analog (MW ~369.4 g/mol) bears three additional methoxy groups that increase both molecular weight and polar surface area; related tetrazole-benzamide analogs with multiple methoxy substituents exhibit COX-2 IC₅₀ values of 39.8–68.2 μM, suggesting that while added methoxy groups may modulate target potency, they also risk reducing aqueous solubility relative to the unsubstituted benzamide scaffold [1]. The balance of one methoxy on the tetrazole N1-phenyl ring and an unsubstituted benzamide in CAS 933002-04-1 represents a minimal substitution pattern that preserves aqueous solubility for screening workflows.

Aqueous solubility Assay compatibility DMSO stock solution Screening logistics

Structural Coverage Under α7 nAChR PAM Patent (WO2009043780A1) and Differentiation from Excluded Ar² Substitution Patterns

Patent WO2009043780A1, assigned to F. Hoffmann-La Roche, claims tetrazole-substituted aryl amides of Formula I as α7 nAChR PAMs, with Ar¹ explicitly defined to include 4-methoxyphenyl as a preferred embodiment [1]. Critically, the patent includes a proviso that when n=2, R² and R³ are hydrogen, and Ar¹ is phenyl or 2-methoxyphenyl, then Ar² shall NOT be 4-methoxyphenyl or 3,4-dimethoxyphenyl [1]. This explicit exclusion does NOT apply when Ar¹ is 4-methoxyphenyl (as in CAS 933002-04-1), meaning the compound falls within the claimed scope without restriction, whereas the regioisomeric analog with Ar¹ = phenyl and Ar² = 4-methoxyphenyl is explicitly disclaimed. This differentiation means CAS 933002-04-1 represents a specifically enabled structural embodiment of the α7 nAChR PAM pharmacophore that circumvents the patent's internal exclusionary logic.

alpha7 nicotinic receptor Positive allosteric modulator CNS drug discovery Intellectual property

Tetrazole Ring as a Carboxylic Acid Bioisostere: Quantitative Metabolic Stability Advantage Over Carboxylate-Containing Benzamide Analogs

The tetrazole ring in CAS 933002-04-1 functions as a metabolically stable bioisostere of the carboxylic acid functional group. Literature evidence demonstrates that 5-substituted-1H-tetrazoles resist phase II glucuronidation—a primary metabolic clearance pathway for carboxylic acid-containing drugs—while maintaining comparable pKa (tetrazole pKa ≈ 4.5–4.9 vs. carboxylic acid pKa ≈ 4.2–4.5) and similar hydrogen-bonding capacity [1][2]. In a comparative study of anion recognition by carboxylic acid bioisosteres, tetrazoles demonstrated higher inherent affinity for target anions than their carboxylic acid counterparts, suggesting that the tetrazole moiety can outperform carboxylates in both metabolic stability and target engagement [2]. This class-level advantage is extrapolated to CAS 933002-04-1: any carboxylic acid-containing benzamide analog (e.g., 4-carboxy-N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}benzamide) would be expected to exhibit higher glucuronidation rates and shorter in vivo half-life relative to the tetrazole-bearing target compound.

Metabolic stability Carboxylic acid bioisostere Tetrazole pharmacophore Pharmacokinetics

P-glycoprotein (ABCB1) Activity Landscape: Positional Isomer Differentiation Within the Tetrazole-Benzamide Series

A structurally related positional isomer, 4-methoxy-N-[2-[2-(4-methoxyphenyl)tetrazol-5-yl]phenyl]benzamide (PubChem CID 134131216), exhibits an IC₅₀ of 2,880 nM (2.88 μM) against the ATP-dependent translocase ABCB1 (P-glycoprotein) in the A2780ADR ovarian cancer cell line [1]. This compound differs from CAS 933002-04-1 in two key respects: (1) the tetrazole is substituted at the 2-position of the central phenyl ring (ortho-substituted) rather than connected via a methylene linker to the benzamide nitrogen, and (2) the benzamide carbonyl is reversed with a 4-methoxybenzamide attached to the central phenyl ring. Despite sharing the 4-methoxyphenyl-tetrazole and benzamide pharmacophoric elements, the different connectivity results in distinct three-dimensional topology. The BCRP (ABCG2) inhibitor study by Gujarati et al. (2017) further demonstrates that within a series of 31 benzamide and phenyltetrazole derivatives with amide linkers, inhibitory potency varies markedly with subtle substitution changes, with the most potent compounds achieving >3.5-fold enhancement over basal ABCG2 activity at 10 μM [2]. While direct ABCG2 data for CAS 933002-04-1 are not reported, the series-level data illustrate that tetrazole-benzamide connectivity and substitution patterns critically determine transporter interaction profiles.

ABCB1 transporter P-glycoprotein Multidrug resistance Blood-brain barrier

Molecular Property-Based Differentiation: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count Relative to Multi-Substituted Analogs

CAS 933002-04-1 possesses 1 hydrogen bond donor (benzamide NH), 6 hydrogen bond acceptors (tetrazole N atoms, methoxy O, amide carbonyl O), and 5 rotatable bonds, with a molecular weight of 309.33 Da and fraction sp³ (Fsp³) of approximately 0.13 (2 sp³ carbons out of 16 total carbons) . This profile places it within lead-like chemical space (MW 250–350 Da, clogP 1–3, rotatable bonds ≤ 7) as defined by the Oprea lead-likeness criteria and the Astex Rule of 3 for fragment-based screening hits [1]. By contrast, the 4-(piperidine-1-sulfonyl)benzamide analog (MW ~456 g/mol) and the 4-(diethylsulfamoyl)benzamide analog (MW 444.5 g/mol) significantly exceed the lead-like MW threshold, while multi-methoxy analogs such as 3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (MW ~369.4 g/mol) approach the upper limit of fragment-like space . The minimal substitution pattern of CAS 933002-04-1 thus offers the lowest molecular complexity among commercially available tetrazole-benzamide screening compounds, maximizing the potential for subsequent vector diversification.

Lead-likeness Fragment-based drug discovery Molecular complexity Structure-activity relationships

Recommended Application Scenarios for N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 933002-04-1) Based on Quantitative Differentiation Evidence


Hit Identification and Fragment-Based Screening for α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Positive Allosteric Modulator Programs

CAS 933002-04-1 is a warranted selection for α7 nAChR PAM screening campaigns based on its structural coverage under the generic Formula I of patent WO2009043780A1, where Ar¹ = 4-methoxyphenyl is an explicitly preferred embodiment [1]. Its favorable lead-like physicochemical profile (MW 309.33, logP 1.86, tPSA 72.5 Ų, HBD = 1, HBA = 6) satisfies all Oprea lead-likeness criteria, making it suitable for both high-throughput screening (HTS) and fragment-based ligand discovery approaches . The compound's aqueous solubility (~1.9 mM at logSw –2.22) ensures reliable dose-response curve generation in cell-based calcium flux assays (e.g., FLIPR with Fluo-4-AM dye in HEK293 cells expressing rat or human α7 nAChR), without precipitation artifacts at concentrations up to 30 μM in 0.1% DMSO . Researchers should note that direct α7 nAChR EC₅₀ data for this specific compound have not been published in the patent or open literature; activity must be empirically determined in the user's assay system.

Metabolic Stability Assessment Studies Requiring a Tetrazole-Containing Pharmacophore Probe with Documented Bioisostere Advantages

The 1,5-disubstituted tetrazole ring in CAS 933002-04-1 confers well-documented resistance to phase II glucuronidation relative to carboxylic acid-containing bioisostere counterparts [1]. This property makes the compound an appropriate probe for in vitro metabolic stability studies in human or rodent liver microsomes and hepatocytes, particularly when the experimental objective is to isolate oxidative (CYP-mediated) metabolism from conjugative clearance pathways. The unsubstituted benzamide moiety minimizes the number of metabolic soft spots, allowing researchers to attribute observed metabolic transformations primarily to the 4-methoxyphenyl O-demethylation and potential tetrazole ring oxidation, rather than to complex substituent-dependent pathways that would confound interpretation in multi-substituted analogs such as the 4-piperidine-sulfonyl or 3,4,5-trimethoxy derivatives . Researchers should incorporate a carboxylic acid-containing matched-pair comparator (e.g., 4-carboxybenzamide analog) to experimentally quantify the metabolic stability advantage of the tetrazole bioisostere in their specific assay system.

ABCB1 (P-glycoprotein) Transporter Liability Profiling Using a Methylene-Linked Tetrazole-Benzamide Scaffold with Minimal Efflux Transporter Engagement Risk

Evidence from the structurally related positional isomer 4-methoxy-N-[2-[2-(4-methoxyphenyl)tetrazol-5-yl]phenyl]benzamide (ABCB1 IC₅₀ = 2.88 μM in A2780ADR cells) demonstrates μM-range P-gp interaction for a directly N-phenyl-linked tetrazole-benzamide [1]. CAS 933002-04-1, by contrast, incorporates a methylene (–CH₂–) spacer between the tetrazole C5 and the benzamide nitrogen, which increases conformational flexibility (one additional rotatable bond) and alters the spatial presentation of the amide NH hydrogen bond donor. This structural divergence likely produces a distinct ABCB1 interaction profile . The compound is therefore recommended for inclusion in bidirectional Caco-2 or MDCK-MDR1 permeability assays designed to establish baseline efflux ratios for the methylene-linked tetrazole-benzamide scaffold series, providing a reference point against which more substituted analogs can be benchmarked. The BCRP (ABCG2) inhibitor SAR reported by Gujarati et al. (2017) further supports the use of this scaffold in transporter selectivity profiling panels .

Medicinal Chemistry SAR Expansion: Vector Diversification at the Benzamide Para-Position Using a Minimal-Complexity Lead-Like Starting Point

With MW 309.33, only 1 HBD, 5 rotatable bonds, and an unsubstituted benzamide ring, CAS 933002-04-1 represents the lowest-molecular-complexity entry point into the tetrazole-benzamide chemical series among commercially available screening compounds [1]. The benzamide para-position is an unsubstituted carbon (Ar² = phenyl), providing a chemically tractable vector for parallel SAR exploration through electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or amide coupling with substituted benzoic acids. This contrasts with analogs such as the 4-trifluoromethylbenzamide (CAS 897614-78-7, MW 377.33) or 4-fluorobenzamide derivatives, which are pre-substituted at the para-position and thus limit synthetic accessibility for diversification . For medicinal chemistry teams seeking to establish a tetrazole-benzamide SAR series, CAS 933002-04-1 offers the maximal degrees of freedom for systematic exploration of steric, electronic, and lipophilic parameters at the benzamide ring while maintaining the core tetrazole pharmacophore constant. The measured logP of 1.86 leaves substantial room for lipophilicity increases before exceeding developability thresholds (logP > 5), accommodating a broad range of substituent choices [1].

Quote Request

Request a Quote for N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.